N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467715
InChI: InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C
Molecular Formula: C11H19ClN2O2
Molecular Weight: 246.73 g/mol

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13467715

Molecular Formula: C11H19ClN2O2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide -

Specification

Molecular Formula C11H19ClN2O2
Molecular Weight 246.73 g/mol
IUPAC Name N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m0/s1
Standard InChI Key DPZITPFSPQERCG-JTQLQIEISA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)C
SMILES CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C

Introduction

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that incorporate a pyrrolidine ring, a chloroacetyl group, and an isopropyl acetamide moiety. The presence of the (S)-configuration at the pyrrolidine nitrogen imparts chiral properties to the molecule, which can significantly influence its biological activity and pharmacokinetic properties.

Synthesis

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves several steps, starting from L-proline or similar pyrrolidine derivatives. The process includes the reaction with chloroacetyl chloride to introduce the chloroacetyl group, followed by further modifications to incorporate the isopropyl acetamide moiety. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reactions and confirm product identity.

Biological Activity and Applications

Research into the biological activity of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is ongoing, with preliminary studies suggesting potential applications in medicinal chemistry. Compounds with similar structures have been explored for their interactions with biological systems, potentially acting as inhibitors or modulators of enzymes or receptors. This could influence various biochemical pathways, making them relevant for therapeutic applications, particularly in the context of neurological disorders or metabolic conditions.

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